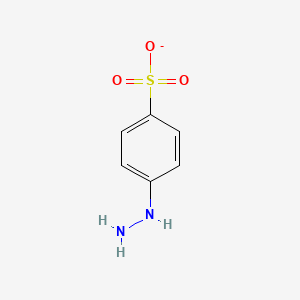
4-Hydrazinylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinylbenzenesulfonate is a useful research compound. Its molecular formula is C6H7N2O3S- and its molecular weight is 187.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
4-Hydrazinylbenzenesulfonate, also known as 4-Hydrazinobenzenesulfonic acid, is a compound with significant applications in various scientific fields, particularly in organic synthesis. This article delves into its applications, supported by comprehensive data and relevant case studies.
Pharmaceuticals
This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives are utilized in developing drugs that target viral infections, such as inhibitors for coxsackievirus B3 replication. The compound's unique chemical structure allows it to participate in reactions that form active pharmaceutical ingredients (APIs) .
Agrochemicals
In agrochemical formulations, this compound is used to synthesize herbicides and pesticides. Its ability to modify biological activity makes it a valuable component in the development of effective agricultural chemicals .
Dyes and Pigments
The compound is extensively used in the dye industry due to its sulfonate group, which enhances solubility and stability in aqueous solutions. It plays a crucial role in synthesizing azo dyes, which are widely used for coloring textiles and food products .
Polymer Chemistry
This compound acts as a polymerization catalyst, aiding in the production of various polymers and plastics. Its properties facilitate the formation of cross-linked structures, which are essential for creating durable materials .
Analytical Chemistry
This compound is employed in analytical experiments to detect trace components within mixtures. Its reactivity can be harnessed to develop sensitive assays for various analytes, making it useful in both environmental monitoring and clinical diagnostics .
Case Study 1: Pharmaceutical Development
A study conducted on the synthesis of antiviral agents highlighted the effectiveness of this compound as an intermediate. Researchers demonstrated its role in forming key intermediates that led to compounds with enhanced efficacy against viral pathogens. The results indicated a significant improvement in antiviral activity compared to traditional methods .
Case Study 2: Agricultural Applications
In agricultural research, the utilization of this compound in formulating new herbicides was explored. The study found that derivatives of this compound exhibited superior herbicidal activity against specific weed species, suggesting its potential as a lead compound for developing next-generation agrochemicals .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Enhances efficacy against viruses |
| Agrochemicals | Synthesis of herbicides and pesticides | Improved biological activity |
| Dyes and Pigments | Production of azo dyes | Increased solubility and stability |
| Polymer Chemistry | Catalyst for polymerization | Facilitates durable material formation |
| Analytical Chemistry | Detection of trace components | High sensitivity assays |
Analyse Des Réactions Chimiques
Method 1: Direct Hydrazination of 4-Chlorobenzenesulfonamide
-
Reagents : 4-Chlorobenzenesulfonamide, hydrazine monohydrate.
-
Conditions :
-
Yield : 93% conversion to 4-hydrazinylbenzenesulfonamide, with subsequent hydrochlorination achieving >95% purity .
Method 2: Diazotization-Reduction Route
-
Steps :
-
Purification : Recrystallization from methanol/HCl yields 4-hydrazinylbenzenesulfonamide hydrochloride (purity >98%) .
Pyrazole Formation via Cyclocondensation
4-Hydrazinylbenzenesulfonate reacts with 1,3-diketones to form pyrazole sulfonamides, a scaffold in COX-2 inhibitors.
Example Reaction:
-
Substrates : this compound hydrochloride + 1-[2-(2-morpholin-4-yl-ethoxy)phenyl]-3-phenyl-propane-1,3-dione .
-
Conditions :
-
Product : 4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide (yield: 68%) .
Mechanism:
-
Hydrazine attacks β-keto carbonyl group.
-
Cyclization forms pyrazole ring.
Optimized Reaction Conditions
Data from comparative studies highlight critical parameters for high yield and purity:
Stability and Handling
Propriétés
Formule moléculaire |
C6H7N2O3S- |
|---|---|
Poids moléculaire |
187.20 g/mol |
Nom IUPAC |
4-hydrazinylbenzenesulfonate |
InChI |
InChI=1S/C6H8N2O3S/c7-8-5-1-3-6(4-2-5)12(9,10)11/h1-4,8H,7H2,(H,9,10,11)/p-1 |
Clé InChI |
IOMZCWUHFGMSEJ-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC=C1NN)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















